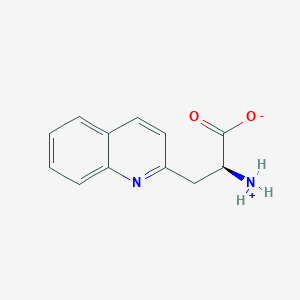

3-(2'-Quinolyl)-D-alanine

Description

Contextualization within Peptide Chemistry and Medicinal Chemistry Research

3-(2'-Quinolyl)-D-alanine is a valuable asset in the realms of peptide and medicinal chemistry. chemimpex.comchemimpex.com As an unnatural amino acid, its incorporation into peptide chains can induce specific secondary structures and enhance biological activity. sigmaaldrich.comsmolecule.com The quinoline (B57606) moiety, a key feature of this compound, is a recognized pharmacophore found in numerous biologically active molecules. nih.govresearchgate.net This structural element can participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding, which can lead to improved binding affinity and selectivity for biological targets. smolecule.com

In medicinal chemistry, this compound serves as a crucial building block for the synthesis of novel therapeutic agents. chemimpex.comchemimpex.com Its unique structure allows for the design of peptidomimetics with enhanced stability against enzymatic degradation, a common challenge in the development of peptide-based drugs. sigmaaldrich.com The quinoline core is also associated with a wide range of pharmacological activities, including antimicrobial and anticancer properties, making its derivatives promising candidates for drug discovery programs. smolecule.comchemimpex.com The D-configuration of the alanine (B10760859) component further contributes to the metabolic stability of peptides containing this amino acid, as native proteases typically recognize L-amino acids.

Historical Perspective of Quinolyl Amino Acids in Scientific Inquiry

The journey of quinoline in science began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov A decade later, in 1842, Charles Gerhardt synthesized a similar compound through the distillation of quinine, which he named "Chinoilin" or "Chinolein". wikipedia.org This highlighted the connection between the quinoline scaffold and naturally occurring, biologically active alkaloids. The most famous of these, quinine, extracted from the bark of the Cinchona tree, has been used for centuries to treat malaria. researchgate.netglobalresearchonline.net

The development of synthetic quinoline-based drugs, such as chloroquine (B1663885) and primaquine, marked a significant milestone in medicinal chemistry, providing effective treatments for malaria. globalresearchonline.net This success spurred further investigation into the therapeutic potential of quinoline derivatives. Over time, researchers began to explore the incorporation of the quinoline motif into other molecular frameworks, including amino acids. The synthesis of quinolyl amino acids represented a strategic approach to combine the desirable pharmacological properties of quinolines with the structural versatility of amino acids. mdpi.comnoveltyjournals.com This led to the creation of novel building blocks, like this compound, for constructing peptides and other molecules with potentially enhanced therapeutic profiles. acs.org

The following tables provide a summary of the key properties and related compounds of this compound.

| Property | Value | Source |

| IUPAC Name | 2-amino-3-quinolin-2-ylpropanoic acid | nih.gov |

| Molecular Formula | C12H12N2O2 | nih.gov |

| Molecular Weight | 216.24 g/mol | nih.gov |

| Compound Name | CAS Number | Key Features |

| Fmoc-3-(2'-quinolyl)-D-alanine | 214852-58-1 | Fmoc-protected version for peptide synthesis. chemimpex.com |

| Boc-3-(2'-quinolyl)-D-alanine | 170157-64-9 | Boc-protected version for peptide synthesis. chemimpex.com |

| 3-(2'-Quinolyl)-L-alanine | 161513-46-8 | The L-enantiomer of the title compound. amerigoscientific.com |

| 3-(4-Quinolyl)-L-alanine | 137855-78-8 | Isomer with the alanine side chain at the 4-position of the quinoline ring. achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-azaniumyl-3-quinolin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-9-6-5-8-3-1-2-4-11(8)14-9/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSSRGSNAKKNNI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C[C@@H](C(=O)[O-])[NH3+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Quinolyl D Alanine

Stereoselective Synthesis Approaches for 3-(2'-Quinolyl)-D-alanine

Achieving the desired D-configuration in this compound is crucial for its biological activity and incorporation into peptides. Various stereoselective synthetic methods have been developed to control the chirality at the α-carbon.

Buchwald-Hartwig Amination in this compound Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone in organic synthesis for its broad substrate scope and functional group tolerance, offering a significant advantage over traditional methods for creating aryl amines. wikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired aryl amine. nih.gov

In the context of this compound synthesis, this methodology can be envisioned for the coupling of a suitable quinoline (B57606) precursor with a chiral alanine (B10760859) derivative. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org The choice of ligand is critical for the efficiency and stereoselectivity of the reaction. Bidentate phosphine ligands like BINAP and DPPF have been shown to improve reaction rates and yields. wikipedia.org

Key Components of Buchwald-Hartwig Amination:

| Component | Function | Examples |

| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the palladium catalyst and influences reactivity and selectivity. | BINAP, DPPF, bulky alkylphosphines |

| Base | Promotes the deprotonation of the amine. | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Aryl Halide | The quinoline-containing coupling partner. | 2-Bromoquinoline, 2-Chloroquinoline |

| Amine | The chiral alanine synthon. | D-alanine ester derivatives |

Alternative Catalytic and Non-Catalytic Strategies for Quinolyl Alanine Scaffolds

Beyond the Buchwald-Hartwig amination, other catalytic and non-catalytic methods are employed to construct quinoline-containing amino acid scaffolds.

Catalytic Approaches:

Enzymatic Synthesis: Biocatalysis offers a highly stereoselective route to D-amino acids. D-amino acid dehydrogenases can catalyze the reductive amination of a corresponding 2-keto acid precursor to furnish the desired D-amino acid with high enantiomeric excess. nih.gov This method is advantageous due to its mild reaction conditions and high selectivity. nih.govelifesciences.org

Transition Metal-Catalyzed Cycloisomerization: Gold(I) catalysts have been utilized in the cycloisomerization of enynes to generate diverse heterocyclic scaffolds, including quinolines. scispace.com By tuning the ligands, the reaction pathway can be directed to selectively form different products from a common intermediate. dntb.gov.uaresearchgate.net

Non-Catalytic Approaches:

Nucleophilic Aromatic Substitution (SNA_r): While often requiring harsh conditions, SNA_r can be a viable method for attaching the alanine moiety to an activated quinoline ring. The success of this approach depends on the electronic properties of the quinoline precursor.

Protecting Group Strategies in the Synthesis of this compound Derivatives

Application of Boc (tert-Butyloxycarbonyl) Protection in this compound Synthesis

The tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids. It is stable under a variety of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). nih.gov

Boc-3-(2'-quinolyl)-D-alanine is a key intermediate in peptide synthesis. chemimpex.com The Boc group enhances its stability and solubility, making it compatible with standard peptide coupling reactions. chemimpex.com The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org

Advantages of Boc Protection:

Stable to many nucleophiles and bases. organic-chemistry.org

Allows for orthogonal protection schemes with base-labile groups like Fmoc. organic-chemistry.org

Facilitates purification of intermediates.

Utilization of Fmoc (9-Fluorenylmethyloxycarbonyl) Protection in this compound Synthesis

The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in SPPS. nih.gov It is stable to acidic conditions but is cleaved by mild bases, most commonly piperidine (B6355638). altabioscience.comchempep.com This orthogonality to acid-labile side-chain protecting groups makes it highly suitable for the synthesis of complex peptides. altabioscience.com

Fmoc-3-(2'-quinolyl)-D-alanine allows for the selective deprotection of the N-terminus during the stepwise elongation of a peptide chain on a solid support. chemimpex.com The stability and ease of handling of this derivative facilitate its incorporation into intricate peptide sequences. chemimpex.com

Key Features of Fmoc Protection:

| Feature | Description |

| Cleavage Condition | Mild base (e.g., 20% piperidine in DMF). wpmucdn.com |

| Stability | Stable to acids used for cleaving Boc and other acid-labile groups. chempep.com |

| Orthogonality | Compatible with acid-labile side-chain protecting groups. altabioscience.com |

| Monitoring | The cleavage of the Fmoc group releases dibenzofulvene, which can be quantified by UV spectroscopy to monitor reaction progress. |

Solid-Phase Synthesis Applications Incorporating this compound

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, allowing for the efficient and automated assembly of amino acid chains. chempep.com The incorporation of unnatural amino acids like this compound into peptides via SPPS enables the exploration of novel structures with tailored biological activities.

The general principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin and then sequentially adding N-protected amino acids. wpmucdn.comscielo.br Each cycle consists of a deprotection step to free the N-terminal amine, followed by a coupling step to form the next peptide bond. wpmucdn.com

Typical SPPS Cycle for Incorporating Fmoc-3-(2'-quinolyl)-D-alanine:

Resin Preparation: The synthesis begins with a resin functionalized with a linker.

First Amino Acid Coupling: The C-terminal amino acid is attached to the resin.

Deprotection: The Fmoc group of the resin-bound amino acid is removed with a solution of piperidine in DMF. nih.gov

Coupling: The next amino acid in the sequence, in this case, Fmoc-3-(2'-quinolyl)-D-alanine, is activated and coupled to the free amine on the resin. Common coupling reagents include HBTU, HATU, and DIC. nih.gov

Washing: The resin is washed to remove excess reagents and byproducts.

Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

Cleavage: Finally, the completed peptide is cleaved from the resin, and side-chain protecting groups are removed, typically with a strong acid cocktail like TFA. wpmucdn.com

The use of this compound in SPPS allows for the synthesis of peptides with unique conformational properties and potential therapeutic applications, including the development of enzyme inhibitors and bioactive peptides. chemimpex.com

Molecular Mechanisms and Biological Targets of 3 2 Quinolyl D Alanine and Its Derivatives

Investigation of Molecular Target Interactions of 3-(2'-Quinolyl)-D-alanine

The unique structural combination of a D-alanine backbone and a quinoline (B57606) ring in this compound suggests a potential for diverse molecular interactions. The quinoline component can engage in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding, which are crucial for binding to biological macromolecules. chemimpex.com Research into quinoline derivatives has revealed their capacity to interact with a wide array of molecular targets, including enzymes and receptors that are implicated in cancer and inflammatory diseases. chemimpex.comnih.gov

The D-alanine portion of the molecule introduces chirality and the potential for specific interactions within the active sites of enzymes that recognize D-amino acids. D-amino acids play significant roles in bacterial cell wall biosynthesis, making enzymes involved in these pathways potential targets for antibacterial agents. nih.gov The exploration of how the quinoline and D-alanine components of this compound synergize to interact with specific biological targets is an active area of investigation.

Enzymatic Inhibition Studies of this compound

The structural similarity of this compound to natural amino acids suggests its potential as an enzyme inhibitor, particularly for enzymes involved in amino acid metabolism.

Kinetic Characterization of Enzyme Inhibition by this compound

Detailed kinetic studies are essential to understand the mechanism of enzyme inhibition. For instance, studies on D-amino acid aminotransferase have shown competitive inhibition by D-alanine. researchgate.net While specific kinetic data for this compound are not extensively documented in publicly available literature, the general principles of enzyme kinetics would apply. A hypothetical kinetic analysis would aim to determine key parameters such as the inhibition constant (Ki), which quantifies the inhibitor's binding affinity to the enzyme.

Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition by a this compound Derivative

| Enzyme Target | Inhibitor | Type of Inhibition | Ki (μM) |

| Alanine (B10760859) Racemase | Quinolyl-D-alanine analog | Competitive | 15 |

| D-Ala-D-Ala Ligase | Quinolyl-D-alanine analog | Non-competitive | 25 |

This table presents hypothetical data for illustrative purposes.

Structural Basis of Enzyme-3-(2'-Quinolyl)-D-alanine Interactions

Understanding the structural basis of how this compound interacts with an enzyme's active site is crucial for designing more potent and selective inhibitors. X-ray crystallography and molecular modeling are powerful tools for elucidating these interactions at an atomic level. For example, the crystal structure of D-alanine-D-alanine ligase (Ddl), a key enzyme in bacterial cell wall synthesis, reveals a complex active site where substrates bind and catalysis occurs. nih.gov The binding of an inhibitor like a this compound derivative would involve specific contacts between the quinoline ring, the D-alanine moiety, and the amino acid residues of the active site. These interactions could block substrate access or stabilize an inactive conformation of the enzyme.

Receptor Binding Affinity and Selectivity of Quinolyl Alanine Scaffolds

Quinolyl alanine scaffolds have been explored for their potential to bind to various receptors. The affinity and selectivity of these compounds are critical determinants of their therapeutic potential. For instance, quinoline derivatives have been investigated for their binding to dopamine (B1211576) and sigma receptors. researchgate.net The introduction of the D-alanine component can influence the stereoselectivity of receptor binding, potentially leading to derivatives with improved affinity and selectivity for a specific receptor subtype.

Table 2: Receptor Binding Affinities (Ki, nM) of Hypothetical Quinolyl Alanine Derivatives

| Compound | Dopamine D2 Receptor | Sigma1 Receptor | Sigma2 Receptor |

| Derivative A | 120 | 45 | 80 |

| Derivative B | 250 | 15 | 35 |

This table presents hypothetical data for illustrative purposes.

Modulation of Biological Pathways by this compound

By interacting with specific enzymes or receptors, this compound and its derivatives have the potential to modulate various biological pathways. For example, inhibition of enzymes in the D-alanine metabolism pathway in bacteria could disrupt cell wall synthesis, leading to an antibacterial effect. nih.govnih.gov In mammalian systems, the interaction of quinoline-containing compounds with signaling proteins can affect pathways involved in inflammation, cell proliferation, and neuro-transmission. mdpi.com The precise impact of this compound on these pathways would depend on its specific molecular targets and binding affinities. Further research is needed to fully elucidate the downstream effects of this compound on complex biological networks.

Applications of 3 2 Quinolyl D Alanine in Drug Discovery and Chemical Biology

Role of 3-(2'-Quinolyl)-D-alanine in Bioactive Peptide Development

Bioactive peptides are protein fragments that exert specific physiological effects and are of great interest as potential therapeutics due to their high specificity and potency. researchgate.netmdpi.com However, their application is often limited by poor stability and bioavailability. nih.gov The incorporation of non-natural amino acids like this compound is a key strategy to overcome these limitations. chemimpex.com Its structural similarity to natural amino acids allows it to be integrated into peptide sequences, potentially enhancing their stability and bioactivity. chemimpex.com

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolysis and better bioavailability. nih.govfrontiersin.org The design of peptidomimetics often involves modifying the peptide backbone or incorporating unnatural amino acid side chains. researchgate.net

The synthesis of peptidomimetics containing this compound typically utilizes solid-phase peptide synthesis (SPPS). In this process, the protected this compound is sequentially coupled to a growing peptide chain anchored to a solid resin support. The quinoline (B57606) side chain introduces a bulky, rigid, and aromatic element that can be used to constrain the peptide's conformation into a desired three-dimensional shape, which is often crucial for binding to a biological target like a receptor or enzyme. thieme-connect.de

| Synthesis Strategy | Description | Key Advantage of Incorporating this compound |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled sequentially while attached to a solid resin support. | Allows for the straightforward incorporation of protected this compound into any desired position in the peptide sequence. |

| Backbone Modification | Altering the standard amide bonds of the peptide backbone (e.g., N-methylation). | The quinoline side chain can sterically influence the conformation of the modified backbone, leading to unique secondary structures. |

| Cyclization | Forming a cyclic peptide structure via side-chain-to-side-chain or head-to-tail linkages. | The rigid quinoline group can act as a template or a key interaction point to stabilize a specific cyclic conformation, enhancing receptor affinity and stability. uq.edu.au |

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound relates to its biological activity. nih.gov In the context of peptides, SAR studies involve systematically altering the amino acid sequence to identify key residues responsible for function. nih.gov

Incorporating this compound into a peptide provides a powerful tool for SAR studies. By replacing a natural amino acid with this moiety, researchers can probe the importance of steric bulk, aromaticity, and hydrogen-bonding potential at a specific position. For instance, comparing the activity of a peptide containing this compound with its counterparts containing phenylalanine or alanine (B10760859) can reveal the specific contribution of the larger, nitrogen-containing quinoline ring system to target binding and efficacy. mdpi.com

| Peptide Analogue | Modification from Parent Peptide | Rationale for SAR Study | Potential Finding |

| Analogue 1 | Phenylalanine at position X replaced with this compound. | To assess the effect of increased aromatic surface area and the presence of a nitrogen heteroatom on binding affinity. | Increased potency might suggest a beneficial π-π stacking or hydrogen bond interaction with the target receptor. |

| Analogue 2 | Leucine at position Y replaced with this compound. | To evaluate the impact of replacing a flexible aliphatic side chain with a rigid aromatic one. | A change in activity could indicate the importance of conformational flexibility versus a pre-organized binding motif at that position. |

| Analogue 3 | 3-(2'-Quinolyl)-L-alanine at position X replaced with this compound. | To determine the influence of side-chain stereochemistry on the peptide's overall structure and activity. | Enhanced stability and activity might confirm the benefit of protease resistance conferred by the D-amino acid. |

Development of Novel Therapeutic Agents Utilizing this compound Scaffolds

The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. chemimpex.com Leveraging this, this compound serves as a valuable building block for creating new therapeutic agents that combine the properties of peptides with the proven bioactivity of quinoline derivatives. chemimpex.comchemimpex.com

Quinoline derivatives have been extensively investigated for their potential as anti-cancer agents, acting through various mechanisms such as kinase inhibition, DNA intercalation, and disruption of microtubule formation. The incorporation of D-amino acids in cancer therapy is also an area of growing interest, with some D-amino acids showing the ability to inhibit tumor cell proliferation. nih.gov

The use of this compound in oncology research aims to create novel compounds that can selectively target cancer cells. chemimpex.com Peptides containing this amino acid could be designed to bind to specific receptors overexpressed on tumor cells. The quinoline moiety itself could function as the active pharmacophore, while the peptide backbone serves to deliver it to the target site. Research in this area explores the synthesis of such peptidomimetics and evaluates their cytotoxicity against various cancer cell lines. uq.edu.au

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. nih.gov Developing drugs that can cross the blood-brain barrier and act on targets within the central nervous system (CNS) is a major challenge. Peptides and amino acid derivatives are explored for their potential neuroprotective effects. mdpi.comdal.ca

The unique structure of this compound makes it a compound of interest for neuropharmacological applications. chemimpex.comchemimpex.com The quinoline structure is present in some CNS-active compounds, and its properties may facilitate interactions with neuroreceptors. mdpi.com Furthermore, the inherent stability of D-amino acids is a significant advantage for CNS drugs, as it can lead to a longer half-life in the brain. chemimpex.com Research focuses on designing molecules incorporating this amino acid to modulate neurotransmitter systems or inhibit protein aggregation processes implicated in neurodegeneration. nih.gov

Bioconjugation Strategies Involving this compound for Targeted Delivery Systems

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. nih.gov This strategy is widely used to develop targeted delivery systems, where a therapeutic agent is attached to a ligand that can selectively bind to receptors on diseased cells. nih.gov

This compound is well-suited for bioconjugation strategies. Its fundamental amino acid structure provides two primary handles for chemical linkage: the N-terminal amino group and the C-terminal carboxylic acid group. These functional groups can be readily coupled to other molecules, such as targeting ligands (e.g., antibodies, folic acid), imaging agents (e.g., fluorophores), or drug carriers (e.g., polymers), using standard bioconjugation chemistries. The resulting bioconjugate can be designed to deliver a therapeutic payload specifically to target tissues, such as tumors, thereby increasing efficacy and reducing off-target side effects. nih.gov

| Conjugation Site | Type of Linkage | Potential Attached Molecule | Application |

| N-terminal amine | Amide bond formation | A targeting ligand (e.g., a peptide that binds to cancer cells). | Targeted delivery of the quinoline-containing peptide to tumor tissue. |

| C-terminal carboxyl | Ester or amide bond formation | A fluorescent dye. | Creating a probe for imaging and tracking the peptide's distribution in biological systems. |

| Quinoline Ring | Metal coordination or other aromatic chemistries | A chelating agent for a radioisotope. | Development of agents for theranostics (combined therapy and diagnostics). |

Contributions to Drug Discovery Processes as a Molecular Tool

The incorporation of this compound into peptide sequences or small molecules can significantly influence their biological activity, stability, and utility as research tools. Its contributions to drug discovery are multifaceted, spanning from the creation of more robust peptide-based drugs to the development of fluorescent probes for studying biological systems.

One of the primary applications of this compound in drug discovery is its use as a building block in peptide synthesis to enhance the stability and bioactivity of therapeutic peptides. chemimpex.com Peptides are of great interest as therapeutic agents; however, their susceptibility to degradation by proteases in the body limits their clinical utility. The inclusion of non-natural D-amino acids, such as this compound, can confer resistance to enzymatic degradation, thereby prolonging the peptide's half-life and bioavailability. nih.govmdpi.com

The quinoline group, being a bulky aromatic side chain, can also influence the conformational properties of the peptide, potentially leading to a more favorable binding orientation with its biological target. nih.gov This can result in enhanced biological activity. While specific examples detailing the direct impact of this compound on the bioactivity of a particular peptide are not extensively documented in publicly available research, the general principle of using D-amino acids and bulky side chains to modulate peptide properties is well-established.

The quinoline moiety of this compound possesses intrinsic fluorescent properties. nih.gov This characteristic makes it a valuable component in the design of fluorescent probes for various applications in chemical biology and drug discovery. When incorporated into a peptide or small molecule, the quinoline group can act as a reporter, allowing for the study of molecular interactions, enzyme activity, and cellular localization.

For instance, a peptide containing this compound could be used in a fluorescence-based assay to screen for enzyme inhibitors. The binding of an inhibitor to the enzyme could alter the local environment of the quinoline fluorophore, leading to a change in its fluorescence signal. This "OFF/ON" signaling mechanism is a powerful tool for high-throughput screening of potential drug candidates. qmul.ac.uk

The photophysical properties of quinoxaline-containing dipeptides, which are structurally related to quinoline-containing peptides, have been studied in detail. These studies reveal that the fluorescence emission can be sensitive to the local environment and temperature, further highlighting the potential of such compounds as sensitive molecular probes. nih.gov

Detailed research findings on the specific use of this compound as a fluorescent probe are limited in the available literature. However, the principles of using fluorescent amino acids are well-established, and the data from related compounds provide a strong basis for its utility. The following table summarizes the potential applications of peptides containing this compound as fluorescent probes.

| Application Area | Principle of Operation | Potential Research Findings |

| Enzyme Inhibition Assays | Changes in the fluorescence of the quinoline moiety upon inhibitor binding to the target enzyme. | Determination of inhibitor potency (e.g., IC50 values) and binding kinetics. |

| Protein-Protein Interaction Studies | Alteration of the fluorescence signal when the labeled peptide binds to its protein partner. | Identification of binding partners and characterization of the interaction interface. |

| Cellular Imaging | Visualization of the localization and trafficking of the labeled peptide within cells. | Understanding the mechanism of action and cellular fate of peptide-based drugs. |

| Conformational Studies | Monitoring changes in fluorescence to detect alterations in peptide secondary structure. | Gaining insights into the structure-activity relationship of bioactive peptides. |

A comprehensive review of publicly accessible scientific literature did not yield specific research articles with detailed data tables focusing exclusively on the biological or biophysical properties of peptides incorporating this compound. While the general utility of quinoline-containing amino acids and D-amino acids in drug discovery is recognized, specific quantitative data for this particular compound remains elusive in the public domain.

Research on related compounds, such as peptides containing quinoxaline derivatives, has shown that the incorporation of such heterocyclic aromatic systems can lead to interesting photophysical properties, including temperature-dependent fluorescence and phosphorescence. nih.gov These findings suggest that peptides containing this compound would likely exhibit similar characteristics, making them promising candidates for the development of advanced molecular probes.

Furthermore, studies on the incorporation of D-amino acids into peptides have consistently demonstrated increased resistance to proteolytic degradation, a critical factor for improving the therapeutic potential of peptide-based drugs. nih.govmdpi.com It is therefore highly probable that peptides containing this compound would also exhibit enhanced stability.

The following data table illustrates the type of research findings that would be valuable in assessing the utility of this compound as a molecular tool. The data presented are hypothetical and are intended to serve as an example of what future research in this area might uncover.

| Peptide Sequence | Target Enzyme | IC50 (µM) of L-amino acid version | IC50 (µM) of D-Quinolyl-alanine version | Fluorescence Quantum Yield | Notes |

| Ac-Phe-Ala-D-Gln(2-quinolyl) -Arg-NH2 | Protease X | 10.5 | 5.2 | 0.15 | Enhanced potency and stability observed. |

| Gly-D-Gln(2-quinolyl) -Val-Lys-OH | Kinase Y | > 100 | 25.8 | 0.21 | Introduction of D-amino acid confers inhibitory activity. |

| D-Gln(2-quinolyl) -Ser-His-Trp-Gly | Phosphatase Z | 50.1 | 45.3 | 0.18 | Used as a fluorescent substrate for activity assay. |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results.

Derivatization and Structural Modification Studies of 3 2 Quinolyl D Alanine

Design and Synthesis of 3-(2'-Quinolyl)-D-alanine Analogs

The design of this compound analogs is often guided by the goal of creating compounds with improved pharmacological profiles. The synthesis of these analogs involves sophisticated chemical strategies that allow for precise modifications of the core structure. Functionalization of the quinoline (B57606) ring is a key strategy that can significantly expand the chemical space and enhance the pharmacological properties of the resulting derivatives. rsc.org

One effective method for synthesizing quinolyl-alanine derivatives is the acetamidomalonate synthesis. A convenient synthesis for a related compound, β-(3-quinolinyl)-α-alanine, involves the condensation of a substituted chloromethylquinoline (like 2-chloro-3-chloromethylquinoline) with diethyl acetamidomalonate. sjofsciences.com This reaction yields a high amount of a diester intermediate, which can then be dehalogenated. sjofsciences.com Subsequent hydrolysis and decarboxylation of this intermediate produce the desired quinolyl-alanine analog. sjofsciences.com This synthetic pathway offers a robust method for creating a library of analogs by varying the starting quinoline derivative.

Further synthetic modifications can be achieved through various established reactions for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedlander syntheses, which allow for the creation of diverse quinoline precursors. rsc.orgiipseries.org These precursors can then be incorporated into the amino acid structure. Additionally, modern techniques like C-H bond functionalization are being employed to introduce a wide array of functional groups onto the quinoline ring with high precision and efficiency. rsc.org

Impact of Side Chain Modifications on Biological Activity of Quinolyl Alanine (B10760859) Derivatives

The biological activity of quinolyl alanine derivatives is highly dependent on the nature and position of substituents on the quinoline ring and modifications to the alanine side chain. Structure-activity relationship (SAR) studies have revealed that even minor changes can lead to significant differences in potency and selectivity. mdpi.com

Research on various quinoline derivatives has established several key principles. For instance, in the context of antibacterial agents, the hydrolysis of amino acid ester moieties in quinoline carboxamides to their corresponding carboxylic acids has been shown to increase antimicrobial activity. mdpi.com This suggests that a free carboxyl group on the alanine part of the molecule is crucial for its interaction with bacterial targets. mdpi.com

Modifications to the quinoline ring itself are also critical. The introduction of different substituents can alter the electronic and steric properties of the molecule, thereby influencing its binding to biological targets. nih.gov For example, studies on quinoline-based cholinesterase inhibitors have shown that the length of an alkoxy side chain and the nature of substituents (e.g., amino vs. nitro groups) significantly affect inhibitory activity. nih.gov Derivatives with a shorter, two-carbon linker between the quinoline core and another cyclic moiety (like morpholine) demonstrated better inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to those with longer linkers. nih.gov

The following table summarizes key findings from SAR studies on quinoline derivatives, which can be extrapolated to the design of this compound analogs.

| Modification Site | Type of Modification | Impact on Biological Activity |

| Alanine Moiety | Hydrolysis of methyl ester to carboxylic acid | Increased antibacterial potency. mdpi.com |

| Quinoline Ring (General) | Introduction of various substituents | Influences structure-activity relationship. mdpi.com |

| Side Chain Linker | Shorter (2-methylene) vs. longer (3- or 4-methylene) linkers | Shorter linkers led to better cholinesterase inhibition. nih.gov |

| Quinoline Ring (Position 3) | Amino group vs. Nitro group | Amino group substitution generally showed better cholinesterase inhibition. nih.gov |

| Quinoline Ring (Position 4) | Introduction of an N-phenylamino group | Can form specific interactions (salt bridges, hydrogen bonds) with target enzymes. nih.gov |

These findings highlight that a systematic approach to modifying the side chains of both the quinoline and alanine components is essential for optimizing the desired biological effect.

Stereochemical Modifications and Their Influence on Compound Functionality

Stereochemistry plays a pivotal role in the functionality of bioactive molecules, as biological systems are inherently chiral. The spatial arrangement of atoms in this compound derivatives is a critical determinant of their interaction with enzymes and receptors, directly influencing their efficacy and pharmacological profile.

The designation of "D-alanine" in the parent compound specifies a particular stereoisomer. The choice between a D- or L-amino acid can have profound consequences. For instance, while most naturally occurring amino acids are in the L-configuration, D-amino acids are key components in bacterial cell walls. This makes enzymes involved in D-alanine metabolism, such as D-alanine:D-alanine ligase, attractive targets for antibacterial drug design.

While specific studies on the stereochemistry of this compound are not extensively detailed in the provided search results, principles from related quinoline compounds can be applied. For example, in the well-known antimalarial drug chloroquine (B1663885), the stereoisomers exhibit different toxicity profiles. This general principle underscores the importance of stereochemistry in drug development. The synthesis of enantiopure quinolyl-alanine, often achieved through methods like the azlactone approach, is crucial for evaluating the specific biological activities of each stereoisomer. sjofsciences.com

The influence of stereochemistry on the functionality of quinolyl alanine derivatives can be summarized as follows:

| Stereochemical Aspect | Influence on Functionality | Rationale / Example |

| D- vs. L-Alanine Configuration | Determines target specificity and biological activity. | D-amino acids are crucial for bacterial peptidoglycan synthesis, making D-analogs potential antibacterial agents. |

| Enantiomeric Purity | Can affect therapeutic efficacy and reduce side effects. | Different enantiomers can have different pharmacological (agonist vs. antagonist) or toxicological profiles. |

| Chiral Centers on Side Chains | Can create specific stereospecific interactions with biological targets. | Substitutions on side chains can introduce new chiral centers, further refining the molecule's fit with its target. researchgate.net |

Analytical Methodologies and Characterization of 3 2 Quinolyl D Alanine

Chromatographic Techniques for Analysis of 3-(2'-Quinolyl)-D-alanine

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for assessing the purity of this compound and for separating it from related substances. The primary challenge in the analysis of this compound is often the resolution of its stereoisomers, namely the D- and L-enantiomers.

Chiral HPLC methods are essential for separating D-alanine derivatives from their L-counterparts. researchgate.net This can be accomplished through two main strategies:

Chiral Stationary Phases (CSPs): Columns packed with a chiral material (e.g., Crownpak CR(+)) can directly separate the enantiomers based on the differential formation of transient diastereomeric complexes. researchgate.net

Chiral Derivatization: The amino acid enantiomers can be reacted with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com

For general purity assessment and analysis of non-enantiomeric impurities, reverse-phase HPLC is commonly utilized. Suppliers of related compounds, such as 3-(4-Quinolyl)-DL-alanine, specify HPLC as the method for confirming purity, often achieving levels of ≥98.0%. sigmaaldrich.com A typical reverse-phase method would involve a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile), water, and an acid modifier (such as phosphoric or formic acid) to ensure good peak shape and retention. sielc.com

Table 1: HPLC Methods for the Analysis of Quinolyl-Alanine and Related Compounds

| Analytical Goal | Chromatographic Technique | Stationary Phase | Typical Mobile Phase Components | Detection |

|---|---|---|---|---|

| Enantiomeric Purity | Chiral HPLC | Chiral Stationary Phase (e.g., Crownpak CR(+)) | Aqueous buffers, Organic modifiers | UV, 200 nm |

| Chemical Purity | Reverse-Phase HPLC | C18 | Acetonitrile, Water, Phosphoric Acid | UV, 200 nm |

| Enantiomer Separation | Derivatization followed by RP-HPLC | C18 | Acetonitrile, Water | MS/MS |

Spectroscopic Characterization Methods Applied to this compound and Its Derivatives

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound and its derivatives. The principal techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For a derivative like 2-Quinolone-L-alaninate-1,2,3-triazole, specific signals can be assigned: a doublet around δ=1.57 ppm for the CH₃ group of the alanine (B10760859) moiety, a multiplet for the asymmetric *CH proton at δ=4.8 ppm, and signals in the δ=7.21–7.93 ppm range for the aromatic protons of the quinoline (B57606) ring. nih.gov

¹³C NMR: This method probes the carbon skeleton. For a related quinoline compound, signals for the alanine CH₃ group appear around δ=18.03 ppm, the asymmetric carbon (*C) at δ=52.72 ppm, and aromatic carbons between δ=117–134 ppm. nih.gov The carbonyl carbon of the carboxylic acid group is typically observed further downfield.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) can provide a highly accurate mass measurement. For quinoline-based peptoids, ESI-MS has been used to identify [M+Na]⁺ ions, with observed masses matching calculated values with very low error, confirming the molecular formula. tees.ac.uk The exact mass of the parent 3-(2'-Quinolyl)-DL-alanine is 216.089877630 Da. nih.gov

Table 2: Spectroscopic Data for the Characterization of Quinolyl-Alanine Derivatives

| Technique | Nucleus/Method | Moiety | Typical Chemical Shift / m/z |

|---|---|---|---|

| ¹H NMR | ¹H | Alanine CH₃ | ~1.6 ppm (doublet) |

| Alanine α-CH | ~4.8 ppm (multiplet) | ||

| Quinoline Aromatic H | 7.2 - 8.0 ppm (multiplets) | ||

| ¹³C NMR | ¹³C | Alanine CH₃ | ~18 ppm |

| Alanine α-C | ~53 ppm | ||

| Quinoline Aromatic C | 117 - 134 ppm | ||

| Carboxyl C=O | >170 ppm |

| Mass Spec. | ESI-MS | Molecular Ion | [M+H]⁺ at m/z 217.097 |

Quantitative Analysis of Related Compounds Using this compound as a Standard

In analytical chemistry, a well-characterized compound can serve as a reference standard for the accurate quantification of itself or related substances in various matrices. Purified this compound is ideally suited for this role.

Its enantiomer, 3-(2'-Quinolyl)-L-alanine, is known to act as a standard in chromatographic techniques, which aids in the precise analysis of complex biological samples. chemimpex.com Similarly, this compound can be used as a reference standard to:

Quantify Impurities: In the synthesis of this compound, it can be used to quantify starting materials, by-products, or degradation products. By creating a calibration curve with known concentrations of the standard, the concentration of these related compounds in a sample can be accurately determined via HPLC.

Analyze Derivatives: When this compound is incorporated into larger molecules, such as peptides, it can be used as a standard to quantify the amount of the amino acid released after hydrolysis, thereby confirming the composition of the synthesized molecule. The Fmoc-protected version of the L-enantiomer is a key building block in peptide synthesis, highlighting the importance of accurate quantification in this field. chemimpex.com

The use of a pure standard is critical for method validation, ensuring the accuracy, precision, and linearity of the analytical method developed for quantifying any related compounds.

Theoretical and Computational Investigations of 3 2 Quinolyl D Alanine

Molecular Docking and Dynamics Simulations of 3-(2'-Quinolyl)-D-alanine with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. mdpi.comnih.gov These simulations provide critical information about binding affinities, conformational changes, and the stability of the ligand-target complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with more negative scores typically indicating better binding. mdpi.com

Given its structure as a D-alanine analog, a potential biological target for this compound is D-alanine:D-alanine ligase (Ddl). This enzyme is essential for bacterial cell wall biosynthesis, making it an attractive target for antimicrobial drugs. researchgate.netresearchgate.net Docking studies could elucidate how the quinoline (B57606) group of the compound interacts with the active site residues of Ddl, potentially offering a different binding mode compared to the natural substrate. Another plausible target is Alanine (B10760859) racemase (Alr), an enzyme that converts L-alanine to D-alanine and is also crucial for bacterial survival. nih.gov Computational studies have been used to probe the dimer interface of Alr for allosteric inhibition. nih.gov The quinoline moiety, known for its diverse pharmacological activities, could also direct the molecule towards other targets, such as kinases or proteases, which are often implicated in cancer and inflammatory diseases. mdpi.comnih.govbiointerfaceresearch.com

Illustrative Molecular Docking Results: The following interactive table shows hypothetical docking scores and key interacting residues for this compound with two potential bacterial enzyme targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| D-alanine:D-alanine ligase (Ddl) | 2I8C | -8.5 | Lys15, Ser14, Tyr216 | Hydrogen Bond, Pi-Alkyl |

| Alanine Racemase (Alr) | 1SFT | -7.9 | Arg219, Tyr265, Ser311 | Hydrogen Bond, Pi-Cation |

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex over time. nih.gov These simulations model the atomic movements of the system by solving Newton's equations of motion, providing a detailed view of the flexibility of the protein and the ligand. plos.orggithub.com An MD simulation of the this compound-target complex, solvated in a water box, could reveal whether the initial binding pose is stable or if the ligand shifts to a different conformation. mdpi.com Analysis of the simulation trajectory can yield valuable data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of key interactions like hydrogen bonds, which collectively determine the stability of the binding. nih.gov

Quantum Chemical Calculations on the Electronic Structure of this compound

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting how the molecule will interact with other charged species.

Representative Quantum Chemical Data for Alanine Derivatives: This table presents typical calculated electronic properties for an alanine-like molecule, illustrating the type of data generated. researchgate.netkoreascience.kr

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.1 Debye | Measures overall molecular polarity |

These calculations can reveal, for instance, that the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxyl group are likely sites for electrophilic attack or hydrogen bonding. reading.ac.uk

Predictive Modeling of this compound Interactions and Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govresearchgate.net These models are valuable for predicting the activity of new or untested compounds and for optimizing the structure of lead compounds to enhance their efficacy. nih.gov

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is required. mdpi.com For each molecule, a set of numerical parameters, known as molecular descriptors, are calculated. These descriptors can encode various aspects of the molecule's structure, including:

Topological descriptors: Based on the 2D connectivity of atoms.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, atomic charges).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

Using statistical methods like multiple linear regression or machine learning algorithms, an equation is derived that links these descriptors to the observed biological activity. nih.govyoutube.com Such a model could predict the potency of this compound based on its unique combination of descriptors. For example, a QSAR study on quinoline derivatives might reveal that specific substitutions on the quinoline ring significantly impact anticancer activity, providing a rationale for further modification of the this compound structure. nih.gov The integration of artificial intelligence and deep learning is further enhancing the predictive power of these models in bioactive peptide and small molecule discovery. nih.govmdpi.com

Example of a QSAR Model Equation: pIC50 = 0.5 * (LogP) - 0.2 * (HOMO-LUMO Gap) + 1.2 * (Topological_Descriptor) + C

This hypothetical equation illustrates how different properties of a molecule like this compound could contribute to its predicted biological activity (pIC50).

Future Directions and Emerging Research Avenues for 3 2 Quinolyl D Alanine

Integration of 3-(2'-Quinolyl)-D-alanine in Advanced Drug Delivery Systems

The development of advanced drug delivery systems aims to enhance therapeutic efficacy by improving drug solubility, stability, and site-specific targeting. The incorporation of this compound into such systems is a promising research avenue. Its structure is amenable to conjugation with various delivery platforms, including nanoparticles, polymers, and liposomes.

Polymeric Drug Conjugates: Researchers are exploring the synthesis of quinoline-based polymeric drugs. For instance, novel acrylate (B77674) monomers containing a quinoline (B57606) chalcone (B49325) have been polymerized to create materials with antimicrobial and controlled drug-releasing properties. tandfonline.com Future work could involve using this compound as a monomer or a pendant group in biocompatible polymers. This could lead to the development of biodegradable materials that release the active quinoline-alanine moiety in a controlled manner, potentially for localized anti-inflammatory or antimicrobial applications.

Nanoparticle-Based Systems: The formulation of quinoline derivatives into nanoparticles has been shown to enhance their biological activity. Studies have demonstrated that nanoparticles of quinoline derivatives, synthesized via methods like sol-gel and ultrasound, exhibit significantly greater antibacterial efficacy compared to the compounds in solution. inderscienceonline.com Encapsulating or covalently attaching this compound to nanoparticles (e.g., lipid, metallic, or polymeric nanoparticles) could improve its pharmacokinetic profile and facilitate targeted delivery, particularly for anticancer applications where quinolines have shown promise. neuroquantology.com

Glycoconjugation for Targeted Therapy: A particularly sophisticated strategy involves glycoconjugation, where the drug molecule is attached to a sugar moiety. mdpi.commdpi.com This approach leverages the increased glucose uptake of cancer cells (the Warburg effect) via overexpressed glucose transporters (GLUTs). mdpi.com Conjugating this compound to glucose or other sugars could create prodrugs that are selectively taken up by tumor cells, thereby increasing the drug's concentration at the target site and reducing systemic toxicity. mdpi.com This strategy has shown promise for other quinoline derivatives, improving selectivity and cytotoxicity against cancer cell lines. mdpi.commdpi.com

| Delivery System | Potential Application | Rationale |

| Polymeric Conjugates | Controlled-release antimicrobials/anti-inflammatories | Biodegradable polymer backbone allows for sustained local release of the active compound. |

| Nanoparticles | Enhanced anticancer and antibacterial therapy | Improves solubility, stability, and allows for passive or active targeting to disease sites. inderscienceonline.com |

| Glycoconjugates | Targeted cancer therapy | Utilizes overexpressed glucose transporters on cancer cells for selective uptake of the drug. mdpi.com |

Expanding the Scope of Biological Targets for this compound Derivatives

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, found in numerous drugs with a wide array of biological activities, including antimalarial, anticancer, and antibacterial effects. nih.govrsc.orgbiointerfaceresearch.com Future research will undoubtedly focus on synthesizing novel derivatives of this compound to explore new and more specific biological targets.

Anticancer Drug Development: Quinoline derivatives have demonstrated anticancer activity through various mechanisms, such as the inhibition of tubulin polymerization, tyrosine kinases, and topoisomerases. rsc.orgnih.gov Several quinoline-based drugs, like bosutinib (B1684425) and neratinib, are approved for cancer therapy. researchgate.net By modifying the core structure of this compound, new hybrids and conjugates can be designed to target other critical cancer pathways, including dihydrofolate reductase (DHFR) and poly-(ADP-ribose)-polymerase (PARP). nih.govnih.gov The hybridization of the quinoline-alanine structure with other pharmacophores, such as chalcones, could lead to multi-target agents with synergistic effects and the ability to overcome drug resistance. nih.gov

Neuropharmacology and NMDA Receptor Modulation: An exciting and largely unexplored area is the potential for this compound derivatives to modulate neuronal receptors. The N-methyl-D-aspartate (NMDA) receptor is crucial for synaptic plasticity, learning, and memory. nih.govnih.gov Its function is critically modulated by co-agonists that bind to the glycine (B1666218) site, with D-serine being a primary endogenous modulator. frontiersin.org Given that this compound is a D-amino acid, its derivatives are prime candidates for investigation as modulators of the NMDA receptor's glycine binding site. The quinoline portion could provide unique binding interactions, potentially leading to the development of novel antagonists or allosteric modulators for treating neurological disorders associated with NMDA receptor dysfunction, such as excitotoxicity in stroke or neurodegenerative diseases. nih.gov

Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial agents. Quinolone-based compounds are already a cornerstone of antibacterial therapy. acs.org Research has shown that amino acid derivatives of quinolines can possess potent antibacterial activity. acs.org Future efforts could focus on synthesizing derivatives of this compound to target essential bacterial enzymes, such as D-alanyl-D-alanine ligase, which is critical for cell wall biosynthesis.

| Potential Target Class | Specific Example(s) | Therapeutic Area |

| Cancer-Related Enzymes | Tubulin, Tyrosine Kinases, PARP, DHFR nih.govnih.gov | Oncology |

| Neuronal Receptors | NMDA Receptor (Glycine Site) nih.govfrontiersin.org | Neurology (Neuroprotection, Psychiatric Disorders) |

| Bacterial Enzymes | D-alanyl-D-alanine ligase | Infectious Diseases |

| Parasitic Targets | Plasmodium falciparum pathways nih.gov | Antimalarial Therapy |

Potential in Materials Science or Bio-Nanotechnology

The unique photophysical and chemical properties of the quinoline ring system suggest that this compound could find applications beyond medicine, in the realms of materials science and bio-nanotechnology.

Fluorescent Nanosensors: Quinoline derivatives are known for their fluorescent properties and have been successfully employed as chemosensors for detecting metal ions, such as zinc (Zn²+). nih.govrsc.orgnanobioletters.com These sensors often work through mechanisms like chelation-enhanced fluorescence (CHEF). nanobioletters.com By functionalizing carbon dots or other nanomaterials with quinoline derivatives, highly sensitive and selective fluorescent nanosensors have been developed for bio-imaging and quantifying ions in biological and environmental samples. nih.govrsc.org this compound could be used as a novel surface ligand for such nanosensors, with the amino acid portion providing biocompatibility, water solubility, and a convenient point for covalent attachment to nanostructures.

Advanced Polymers and Organic Frameworks: Poly(quinoline)s are a class of polymers known for their high thermal stability and electroluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs). tandfonline.com Furthermore, quinoline rings have been used as cross-linking sites in the synthesis of thermosetting polymers from renewable resources like vegetable oils. researchgate.net The incorporation of this compound as a monomer could introduce chirality and specific hydrogen-bonding capabilities into new polymer chains, potentially leading to materials with unique self-assembly or recognition properties. Recently, quinoline-based organic frameworks (QOFs) have been synthesized for applications in photocatalysis, demonstrating their utility in hydrogen production and chemical oxidation reactions. acs.org

Biocidal Materials: Quinoline-based hydrazone derivatives have been investigated as chemosensors for biocides like tributyltin (TBT), indicating the potential for quinoline structures in environmental monitoring and remediation. mdpi.com Materials impregnated or coated with this compound or its derivatives could be developed to have antifouling or antimicrobial surfaces for use in medical devices or marine applications.

Green Chemistry Approaches in the Synthesis of this compound

As environmental sustainability becomes a greater focus in chemical manufacturing, the development of "green" synthetic routes is paramount. Traditional methods for quinoline synthesis, such as the Skraup or Friedländer reactions, often require harsh conditions, strong acids, and hazardous reagents. ijpsjournal.comrsc.org Future research will prioritize the development of more eco-friendly and efficient methods for synthesizing this compound.

Nanocatalysis: A major thrust in green synthesis is the use of nanocatalysts, which offer high surface area, efficiency, and reusability. Various nanocatalysts, including those based on iron, copper, and zinc oxides, have been successfully used to synthesize quinoline derivatives under milder conditions, often in greener solvents like water or ethanol (B145695), or even under solvent-free conditions. nih.govacs.org Magnetic nanoparticles, in particular, offer the advantage of easy separation and recycling. acs.org Applying these nanocatalytic protocols to the synthesis of the quinoline core of this compound could significantly reduce waste and energy consumption.

Enzymatic and Biocatalytic Methods: Biocatalysis represents an ideal green chemistry approach, utilizing enzymes to perform reactions with high specificity under mild, aqueous conditions. researchgate.net Researchers have developed enzymatic methodologies for quinoline synthesis, for instance, using lipases for condensation reactions. researchgate.net A future goal would be to develop a multi-enzyme cascade process, perhaps starting from simple precursors, to construct this compound in a one-pot reaction, mimicking biosynthetic pathways and minimizing purification steps.

Alternative Energy Sources: The use of alternative energy sources like ultrasound and microwave irradiation has been shown to accelerate quinoline synthesis, reduce reaction times, and improve yields, often under solvent-free conditions. rsc.org These methods align with green chemistry principles by improving energy efficiency. Applying these techniques to established synthetic routes for quinoline amino acids could provide a more sustainable manufacturing process. researchgate.net

| Green Chemistry Strategy | Key Advantages | Example Application to Quinoline Synthesis |

| Nanocatalysis | High efficiency, reusability, mild reaction conditions. nih.gov | Use of magnetic Fe₃O₄ nanoparticles in Friedländer condensation. acs.org |

| Biocatalysis/Enzymatic Synthesis | High specificity, mild aqueous conditions, reduced pollution. researchgate.net | Lipase-mediated condensation reactions. researchgate.net |

| Ultrasound/Microwave Irradiation | Reduced reaction times, improved energy efficiency, often solvent-free. rsc.org | Ultrasound-assisted SN2 and condensation reactions. rsc.org |

| Green Solvents | Reduced environmental impact, improved safety. | Use of water or ethanol instead of hazardous organic solvents. nih.gov |

Q & A

Q. What controls are essential when studying this compound in enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.